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Compound of Interest

Compound Name: Tricine

Cat. No.: B1662993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core differences between Tricine and

glycine, two amino acids frequently employed in life sciences. While structurally related, their

distinct chemical properties lead to vastly different applications, particularly in protein

electrophoresis and neurobiology. This document outlines these differences through

quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties
Tricine, chemically known as N-[tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid

derived from glycine.[1] It is one of the "Good's" buffers, designed for biological research due to

its pKa near physiological pH and minimal interaction with biological components.[2] Glycine is

the simplest proteinogenic amino acid, with a single hydrogen atom as its side chain.

The key distinction lies in their pKa values and resulting buffering capacities at different pH

ranges. Tricine's pKa of approximately 8.15 at 20°C makes it an excellent buffer in the slightly

alkaline range of 7.4-8.8.[2] In contrast, the pKa of the amino group of glycine is around 9.6.[3]

This difference is pivotal in their application in SDS-polyacrylamide gel electrophoresis (SDS-

PAGE).
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Property Tricine Glycine

IUPAC Name

N-[1,3-Dihydroxy-2-

(hydroxymethyl)propan-2-

yl]glycine

Aminoacetic acid

Molecular Formula C6H13NO5 C2H5NO2

Molecular Weight 179.17 g/mol 75.07 g/mol

pKa2 (20°C) 8.15[1] 9.6

Useful Buffering Range 7.4 - 8.8
Not typically used as a primary

buffer in this range

Primary Application
Electrophoresis buffer (low

MW proteins), biological buffer

Component of electrophoresis

buffers, neurotransmitter

Application in SDS-PAGE: A Tale of Two Trailing
Ions
The most significant practical difference between Tricine and glycine is in their use in SDS-

PAGE systems for protein separation. Standard SDS-PAGE, as developed by Laemmli, utilizes

a discontinuous buffer system with glycine in the running buffer. The Tricine system, developed

by Schägger and von Jagow, is a modification optimized for the resolution of low molecular

weight proteins and peptides.

In these systems, both glycine and Tricine function as the trailing ion, following the highly

mobile chloride ions (leading ion) from the gel buffer. The stacking effect, which concentrates

proteins into sharp bands at the interface of the stacking and resolving gels, is dependent on

the mobility of the trailing ion.

Glycine-SDS-PAGE (Laemmli System): At the alkaline pH of the resolving gel (pH 8.8), glycine

is fully ionized and has high mobility, allowing it to overtake the proteins and facilitate the

separation of a broad range of proteins, generally from 20 to 200 kDa. However, for proteins

and peptides smaller than 20 kDa, the separation is often poor, resulting in diffuse or

unresolved bands.
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Tricine-SDS-PAGE: Tricine has a higher negative charge and migrates faster than glycine.

This increased mobility and better buffering capacity at the operating pH allow for more efficient

stacking and destacking of small proteins and peptides. This results in significantly sharper

bands and better resolution for proteins in the 1 to 100 kDa range, and it is the preferred

method for proteins smaller than 30 kDa. The lower acrylamide concentrations often used in

Tricine gels also facilitate the efficient transfer of proteins to membranes for Western blotting.

Parameter Tricine-SDS-PAGE
Glycine-SDS-PAGE
(Laemmli)

Primary Application

Separation of low molecular

weight proteins and peptides

(1-100 kDa)

General purpose separation of

a broad range of proteins (20-

200 kDa)

Trailing Ion Tricine Glycine

Resolution of <20 kDa proteins Excellent, sharp bands Poor, diffuse bands

Typical Acrylamide %
Lower percentages can be

used effectively

Higher percentages often

required for smaller proteins

Western Blot Transfer
More efficient due to lower

acrylamide concentrations

Can be less efficient for

hydrophobic or small proteins

Experimental Workflow: SDS-PAGE
The following diagram illustrates a generalized workflow for performing SDS-PAGE, applicable

to both Tricine and glycine systems with system-specific buffer and gel preparations.
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Generalized workflow for SDS-PAGE.

Experimental Protocols
Glycine-SDS-PAGE (Laemmli) Buffer and Gel Preparation:

Component 10% Resolving Gel (10 mL) 5% Stacking Gel (5 mL)

ddH2O 4.0 mL 3.0 mL

30% Acrylamide/Bis-

acrylamide (29:1)
3.3 mL 0.83 mL

1.5 M Tris-HCl, pH 8.8 2.5 mL -

1.0 M Tris-HCl, pH 6.8 - 1.25 mL

10% SDS 100 µL 50 µL

10% Ammonium Persulfate

(APS)
100 µL 50 µL

TEMED 10 µL 5 µL
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10X Glycine Running Buffer (1 L): 30.3 g Tris base, 144 g glycine, 10 g SDS. Dilute to 1X for

use.

Tricine-SDS-PAGE Buffer and Gel Preparation:

Component 10% Resolving Gel (10 mL) 4% Stacking Gel (5 mL)

ddH2O 2.7 mL 3.1 mL

Acrylamide/Bis-acrylamide

(49.5% T, 3% C)
2.0 mL 0.5 mL

Gel Buffer (3M Tris, 0.3% SDS,

pH 8.45)
3.3 mL 1.25 mL

Glycerol 2.0 g (1.6 mL) -

10% APS 50 µL 25 µL

TEMED 5 µL 2.5 µL

10X Anode Buffer (Lower Tank): 2 M Tris, pH adjusted to 8.9 with HCl. Dilute to 1X for use.

10X Cathode Buffer (Upper Tank): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25. Dilute to 1X for

use.

Running Conditions:

Glycine-SDS-PAGE: Run at a constant voltage (e.g., 150V) until the dye front reaches the

bottom of the gel.

Tricine-SDS-PAGE: Start at a low voltage (e.g., 30V) for about an hour, then increase to a

higher voltage (e.g., 180V).

Roles in Biological Signaling: A Clear Division
The roles of glycine and Tricine in biological systems are distinctly different. Glycine is a crucial

neurotransmitter, while Tricine is a synthetic buffer with no known signaling function.
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Glycine: A Dual-Role Neurotransmitter
Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem. It binds

to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.

Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron

and inhibiting the propagation of action potentials.

In addition to its inhibitory role, glycine also functions as a co-agonist at N-methyl-D-aspartate

(NMDA) receptors, a subtype of glutamate receptors, thereby playing a role in excitatory

neurotransmission.
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Inhibitory glycinergic synapse signaling.

Tricine: A Biological Buffer
Tricine's primary biological relevance is as a buffer in experimental systems. It was developed

by Norman Good and colleagues to be biologically inert, minimizing interference with cellular

processes. There is no evidence to suggest that Tricine has a role in endogenous biological

signaling pathways. It has also been noted for its ability to scavenge hydroxyl radicals.

Experimental Workflows in a Broader Context
Glycine Receptor Binding Assay
To study the interaction of glycine and other ligands with its receptor, a receptor binding assay

can be performed. This workflow outlines the key steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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